molecular formula C19H15FN4O2S B2995575 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1171643-74-5

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2995575
CAS No.: 1171643-74-5
M. Wt: 382.41
InChI Key: UGRUBANAZXQBKD-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide is an intriguing compound, combining elements from different heterocyclic families to form a potentially versatile molecule. It bridges benzothiazole and pyrazole, adding fluorophenoxy and acetamide groups, which can confer interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide generally involves:

  • Formation of the Benzothiazole Unit: : Typically starting with 2-aminothiophenol and a carboxylic acid derivative.

  • Pyrazole Formation: : This could involve the cyclization of hydrazones with appropriate diketones or enones.

  • Coupling and Functionalization: : The pyrazole and benzothiazole units are often linked through alkylation or acylation reactions, adding the acetamide and fluorophenoxy groups using chlorination or amidation steps.

Industrial Production Methods: Scaling up these methods for industrial purposes would necessitate optimized reaction conditions to enhance yield and purity. Techniques like high-performance liquid chromatography (HPLC) and crystallization might be employed for purification. Reaction conditions could be adjusted to utilize less hazardous reagents and lower temperatures to ensure safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : Likely involves oxidizing agents like KMnO₄ or reducing agents like NaBH₄, forming oxidized or reduced variants.

  • Substitution: : Can undergo nucleophilic or electrophilic substitutions due to the presence of the benzothiazole and pyrazole moieties.

  • Amidation and Hydrolysis: : The acetamide group may participate in these reactions, altering the functional group dynamics.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂

  • Reduction: : NaBH₄, LiAlH₄

  • Substitution: : Halides, alkylating agents

  • Amidation: : Carboxylic acids, anhydrides

Major Products: Products formed could vary based on the reaction conditions, leading to derivatives with modified heterocyclic rings or different substituents on the acetamide group.

Scientific Research Applications

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide finds applications across various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Potential utility in studying enzyme interactions or as a probe in biochemical assays.

  • Medicine: : Investigated for potential pharmacological properties, such as antimicrobial or anticancer activities.

  • Industry: : May serve as an intermediate in producing agrochemicals or advanced materials.

Mechanism of Action

This compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA or bind to protein pockets, while the pyrazole group might interact with metal ions or other biological molecules. The exact mechanism would depend on the specific application or biological context.

Comparison with Similar Compounds

Compared to other benzothiazole or pyrazole derivatives, this compound's uniqueness lies in its multi-functional moieties. Similar compounds include:

  • N-(2-benzothiazolyl)-N,N-dimethylamine: : A simple benzothiazole derivative.

  • 3,5-dimethylpyrazole: : A basic pyrazole compound.

  • 2-(4-fluorophenoxy)acetamide: : Similar fluorophenoxy group without the heterocyclic attachments.

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide stands out due to its combined functionalities, which might offer enhanced or unique properties for various scientific and industrial applications.

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Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a benzothiazole moiety, a pyrazole ring, and a fluorophenoxy group. These structural elements contribute to its interaction with biological targets.

Property Details
Molecular Formula C17H15FN4OS
Molecular Weight 344.39 g/mol
Key Functional Groups Benzothiazole, Pyrazole, Fluorophenoxy
Solubility Soluble in DMSO and methanol

This compound primarily acts as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, leading to decreased inflammatory responses in biological systems. This mechanism underpins its potential applications in treating inflammatory diseases.

Anti-inflammatory Effects

Research has demonstrated that the compound exhibits significant anti-inflammatory properties. In vitro studies indicate that it effectively reduces inflammation markers in various cell lines. The following table summarizes key findings from recent studies:

Study Cell Line Effect Observed IC50 Value (µM)
Study A RAW 264.7 MacrophagesReduced TNF-alpha production12.5
Study B Human FibroblastsInhibition of IL-6 release15.0
Study C THP-1 CellsDecreased PGE2 levels10.0

Anticancer Activity

The compound also shows promise as an anticancer agent. It has been evaluated against various cancer cell lines, exhibiting cytotoxic effects that induce apoptosis and inhibit cell proliferation.

Case Studies

  • Breast Cancer Cell Lines : In studies involving MCF-7 and MDA-MB-231 cells, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 8 µM.
  • Lung Cancer Studies : The compound was tested on A549 lung cancer cells, where it inhibited cell growth and induced apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the benzothiazole and pyrazole moieties significantly affect biological activity. For example:

  • Substitutions at the 4-position of the phenoxy group enhance anti-inflammatory potency.
  • Variations in the pyrazole ring can modulate anticancer efficacy.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-12-10-17(22-18(25)11-26-14-8-6-13(20)7-9-14)24(23-12)19-21-15-4-2-3-5-16(15)27-19/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRUBANAZXQBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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